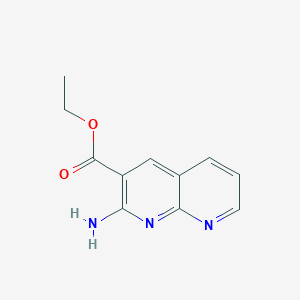

Ethyl 2-amino-1,8-naphthyridine-3-carboxylate

Description

Overview of the Naphthyridine Ring System in Heterocyclic Chemistry

Naphthyridines are a class of aromatic heterocyclic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. researchgate.net These compounds are also known as pyridopyridines and belong to a broader group of diazanaphthalenes, which are naphthalene (B1677914) rings where two carbon atoms have been replaced by nitrogen atoms. researchgate.netwikipedia.org Depending on the position of the two nitrogen atoms within the fused ring system, six distinct isomers of naphthyridine exist. researchgate.net

Among these isomers, the 1,8-naphthyridine (B1210474) scaffold has garnered significant attention from researchers in medicinal chemistry and drug discovery. nih.govdigitallibrary.co.in This interest is largely due to its versatile synthesis and the wide array of biological activities exhibited by its derivatives. nih.govnih.gov The 1,8-naphthyridine framework is often considered a bioisostere of quinoline (B57606), meaning it can substitute quinoline in biologically active molecules without significantly altering their chemical and physical properties, which is a common strategy in drug design. researchgate.net

Historical Development of 1,8-Naphthyridine Chemistry and its Derivatives

The journey into naphthyridine chemistry began in 1893 with the synthesis of the first derivative by Reissert. researchgate.net A significant milestone was reached in 1927 when the parent, unsubstituted 1,8-naphthyridine was synthesized by Koller. researchgate.netnih.gov The field experienced a surge in interest following the discovery of the potent antimicrobial properties of Nalidixic acid, a prominent 1,8-naphthyridine derivative, which established the scaffold as a crucial pharmacophore. digitallibrary.co.in

Historically, several classic reactions have been employed for the synthesis of the 1,8-naphthyridine core, including the Skraup, Combes, and Friedländer reactions. nih.gov The Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing a reactive α-methylene group, is widely regarded as one of the most straightforward and high-yielding methods. nih.govconnectjournals.com Modern synthetic chemistry has seen a push towards developing more efficient and environmentally friendly protocols. kthmcollege.ac.in Recent advancements include the use of greener solvents like water, the application of reusable catalysts, and the utilization of ionic liquids to facilitate the synthesis of 1,8-naphthyridine derivatives. nih.govnih.gov

Structural Significance of Ethyl 2-amino-1,8-naphthyridine-3-carboxylate within the Naphthyridine Family

This compound is a key derivative within the naphthyridine family, serving as a versatile building block for the synthesis of more complex molecules. Its structure is defined by the core 1,8-naphthyridine rings, substituted with an amino group (-NH₂) at the C2 position and an ethyl carboxylate group (-COOCH₂CH₃) at the C3 position.

The strategic placement of these functional groups imparts significant chemical utility. The 2-amino group acts as a hydrogen bond donor and a nucleophilic site. nih.gov This feature is crucial for molecular recognition; for instance, the 2-amino-1,8-naphthyridine moiety can form specific hydrogen bonds with the cytosine base in DNA and RNA, making it a valuable motif for designing molecules that target nucleic acids. nih.gov The ethyl carboxylate group is an electron-withdrawing group that can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives, providing a synthetic handle for further elaboration. ispub.comgoogle.com This combination of functional groups makes this compound a valuable intermediate in the development of new therapeutic agents and functional materials. google.com

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 51527-93-6 |

| Canonical SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |

Fundamental Reactivity Patterns and Aromaticity Considerations of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is an aromatic, bicyclic heterocycle. The presence of two electronegative nitrogen atoms makes the system π-electron deficient, which significantly influences its reactivity. This electron deficiency renders the ring system generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions to proceed.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHGJZJDBWIRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 1,8 Naphthyridine 3 Carboxylate and Analogues

Classical and Modified Friedländer-Type Cyclocondensation Approaches

The Friedländer annulation is a fundamental and widely utilized method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. nih.govekb.eg This reaction involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a β-keto ester). ekb.egrsc.org

The most direct application of the Friedländer synthesis to produce the title compound's core structure involves the reaction between 2-aminonicotinaldehyde and a β-keto ester, such as ethyl acetoacetate (B1235776). In this reaction, the α-methylene group of the ethyl acetoacetate acts as the nucleophile, attacking the carbonyl group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via condensation between the amino group and the ketone carbonyl of the intermediate, culminating in a dehydration step to form the aromatic 1,8-naphthyridine (B1210474) ring system.

This classical approach, however, often requires harsh reaction conditions, such as high temperatures and the use of strong acid or base catalysts, which can limit its applicability for substrates with sensitive functional groups. ekb.eg

To overcome the limitations of the classical Friedländer synthesis, significant research has focused on developing milder and more efficient catalytic systems. These modifications aim to improve yields, enhance regioselectivity (in cases of unsymmetrical ketones), and broaden the substrate scope. ekb.eg

Initially, strong mineral acids or bases were employed, but these conditions are often hazardous and can lead to side reactions. nih.govekb.eg Modern variants utilize a diverse range of catalysts. For instance, the water-soluble and non-toxic choline (B1196258) hydroxide (B78521) has been used as an effective catalyst for the condensation of 2-aminonicotinaldehydes with α-methylene carbonyl compounds in aqueous solutions. ekb.eg Basic ionic liquids, such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]), have been shown to act as both the solvent and catalyst, promoting the reaction under milder temperatures (around 50-80 °C) and allowing for catalyst recycling. nih.govacs.org

Solid-state catalysis using alumina (B75360) (Al₂O₃) provides an efficient and environmentally friendly alternative, facilitating the condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group. Furthermore, novel amine catalysts have been developed to control the regioselectivity of the reaction. The bicyclic pyrrolidine (B122466) derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has proven to be a highly reactive and regioselective catalyst for reactions involving unmodified methyl ketones, favoring the formation of 2-substituted 1,8-naphthyridines with high selectivity. nih.govorganic-chemistry.org

| Catalyst | Precursors | Key Reaction Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Choline Hydroxide (ChOH) | 2-Aminonicotinaldehydes and α-methylene carbonyl compounds | Aqueous solution | High yields | ekb.eg |

| Basic Ionic Liquid ([Bmmim][Im]) | 2-Amino-3-pyridinecarboxaldehyde and various ketones | 50-80 °C, solvent-free | Moderate to excellent yields (up to 95%) | nih.govacs.org |

| Alumina (Al₂O₃) | 2-Aminonicotinaldehyde and α-methylene carbonyl compounds | Solid state | Efficient condensation | |

| TABO (amine catalyst) | o-Aminoaromatic aldehydes and unmodified methyl ketones | Slow addition of ketone at elevated temperatures | High regioselectivity (≥90:10) for 2-substituted products | nih.govorganic-chemistry.org |

| Piperidine (B6355638) | 2-Aminonicotinaldehyde and ethyl cyanoacetate (B8463686) | Reflux in ethanol (B145695) | Formation of 2-hydroxy-3-cyano-1,8-naphthyridine | ispub.com |

Cyclization Reactions Involving 2-Aminopyridine (B139424) Derivatives and Activated Methylene (B1212753) Compounds

An alternative major pathway to 1,8-naphthyridines involves the use of 2-aminopyridine derivatives as the starting material, which react with various compounds possessing activated methylene groups.

The Gould-Jacobs reaction is a well-established method for synthesizing 4-oxo-1,8-naphthyridine derivatives. ekb.eg This process typically occurs in two steps. First, a 2-aminopyridine is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is usually performed by heating the reactants together at temperatures around 120–130 °C, leading to the formation of a diethyl-N-(2-pyridyl)aminomethylenemalonate intermediate. ekb.egresearchgate.net

In the second step, this intermediate undergoes a thermal cyclization at high temperatures (typically 250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. ekb.egunh.edu This intramolecular condensation results in the formation of the ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate ring system.

1,8-Naphthyridines can also be synthesized through the chemical transformation of other heterocyclic systems, notably pyrido[2,3-d]pyrimidines. cu.edu.eg This approach involves a ring rearrangement where the pyrimidine (B1678525) ring is converted into a pyridine (B92270) ring. For example, certain 2,4,5,7-tetrasubstituted pyrido[2,3-d]pyrimidines can serve as precursors. researchgate.net By reacting a 2-amino-5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-one with reagents like benzylidenemalononitrile (B1330407) in the presence of piperidine or with ethyl cyanoacetate in the presence of triethylamine, a ring transformation can be induced to yield highly substituted 2-amino-1,8-naphthyridine derivatives. researchgate.net This method provides a route to complex naphthyridine structures that may be difficult to access through direct cyclization methods.

Various activated methylene compounds serve as versatile precursors in the synthesis of 1,8-naphthyridines from 2-aminopyridine derivatives.

Ethyl Cyanoacetate: The condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate, typically catalyzed by a weak base like piperidine, is a common method. This reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization to yield a 2-hydroxy-3-cyano-1,8-naphthyridine, which can be further functionalized. ispub.com Additionally, three-component reactions involving a 2-aminopyridine, an aldehyde, and ethyl cyanoacetate in the presence of a Lewis acid catalyst can produce highly substituted 1,8-naphthyridine derivatives in a single step under mild conditions. organic-chemistry.org

Malononitrile (B47326): Malononitrile is another key precursor. It can react with 2-aminonicotinaldehyde under catalyst-free conditions, with glycerol (B35011) being an effective and environmentally friendly solvent at 80 °C. ekb.eg Like ethyl cyanoacetate, malononitrile is also employed in three-component reactions with 2-aminopyridines and various aldehydes to afford diverse 1,8-naphthyridine analogues. organic-chemistry.org

Ethyl Acetoacetate: The reaction of 2-aminopyridines with β-keto esters like ethyl acetoacetate can lead to different isomeric products depending on the reaction conditions, in what are known as the Knorr and Conard-Limpach reactions. ekb.eg For instance, reacting 2-aminopyridine with ethyl acetoacetate in the presence of concentrated sulfuric acid at elevated temperatures (e.g., 135 °C) can yield 1,8-naphthyridinone derivatives. researchgate.net The specific conditions and the substitution pattern on the aminopyridine precursor dictate the final structure of the naphthyridine product.

Multi-Component Reactions for 1,8-Naphthyridine Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages, including reduced reaction times, simplified purification processes, and lower solvent waste, aligning with the principles of green chemistry.

The synthesis of the 1,8-naphthyridine core is well-suited to MCRs, typically involving the condensation of a 2-aminopyridine derivative, an active methylene compound (such as ethyl cyanoacetate to yield the title compound), and a carbonyl compound, often an aldehyde. organic-chemistry.orgresearchgate.net These reactions can be promoted by various catalysts or, in some cases, proceed under catalyst-free conditions. rsc.org For instance, a one-pot, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol has been shown to produce functionalized rsc.orgresearchgate.netnaphthyridine derivatives with high regioselectivity and yields. rsc.org Another approach utilizes a Lewis acid catalyst, such as an N-bromosulfonamide, to facilitate the condensation of substituted 2-aminopyridines, various aldehydes, and ethyl cyanoacetate at room temperature, affording the desired 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.orgresearchgate.net

Recent advancements have also explored four-component reactions to build even more complex naphthyridine structures in a single step. rsc.org These methods highlight the versatility of MCRs in generating a diverse library of 1,8-naphthyridine analogues efficiently.

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridines, Aromatic Aldehydes, Ethyl Cyanoacetate | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) / Acetonitrile | Room Temperature | Substituted Ethyl 2-amino-1,8-naphthyridine-3-carboxylates | 65-90 | organic-chemistry.org |

| Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free / Ethanol | Not specified | Functionalized rsc.orgresearchgate.netNaphthyridines | High | rsc.org |

| 2-Aminonicotinaldehyde, Meldrum's Acid, Alcohols | Anhydrous Iron(III) Chloride / Reflux | Not specified | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates | High | rsc.org |

| Benzaldehydes, Malononitrile, Phenol, Acetylenic Esters | SiO₂/Fe₃O₄ / Water | Room Temperature | Functionalized 1,8-Naphthyridine Carboxylates | High | nih.gov |

Aza-Wittig Reactions for Annulation and Core Formation

The Aza-Wittig reaction is a powerful tool in nitrogen-containing heterocyclic synthesis. wikipedia.org The reaction is analogous to the standard Wittig reaction, involving the reaction of an iminophosphorane (aza-ylide) with a carbonyl group to form an imine. wikipedia.orgchem-station.com In the context of 1,8-naphthyridine synthesis, this reaction is typically employed in an intramolecular fashion, where the iminophosphorane and the carbonyl group are part of the same molecule, leading to ring closure (annulation).

This strategy often begins with a suitably functionalized pyridine derivative bearing both an azide (B81097) and a carbonyl precursor. The azide is converted to an iminophosphorane via the Staudinger reaction with a phosphine, typically triphenylphosphine. chem-station.com This intermediate is often not isolated but generated in situ. The subsequent intramolecular reaction between the iminophosphorane and the carbonyl group forms a new C=N bond, completing the second ring of the 1,8-naphthyridine system. researchgate.net This process can be followed by an electrocyclic ring closure to yield the final aromatic core. researchgate.netcsic.es This methodology provides a facile route to substituted 1,8-naphthyridines under mild conditions. researchgate.netcsic.es

| Starting Material Precursor | Key Reagents | Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-cyano-6-ethoxy-4-phenylpyridine-3-carboxaldehyde | Triphenylphosphine, Aromatic Isocyanates | Aza-Wittig / Electrocyclic Ring Closure | Substituted 1,8-Naphthyridines | 60-97 | researchgate.netcsic.es |

Novel Catalytic and Green Chemistry Approaches in Naphthyridine Synthesis

In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic methods. The synthesis of 1,8-naphthyridines has benefited significantly from this trend, with numerous novel catalytic and green chemistry approaches being reported.

A major focus has been the replacement of hazardous organic solvents with water. The Friedländer annulation, a classic method for quinoline (B57606) and naphthyridine synthesis, has been successfully adapted to aqueous media. nih.govrsc.org For example, using 2-aminonicotinaldehyde and various carbonyl compounds, the reaction can be performed in high yield using water as the solvent, eliminating the need for traditional organic solvents. rsc.org The efficiency of these aqueous reactions can be enhanced by biocompatible catalysts, such as the ionic liquid choline hydroxide (ChOH), which facilitates the reaction and allows for gram-scale synthesis. nih.govacs.org

Other green strategies include the use of reusable catalysts and solvent-free (neat) conditions. N-bromosulfonamides and SiO₂/Fe₃O₄ nanoparticles have been employed as efficient and recyclable catalysts for multi-component syntheses of 1,8-naphthyridines. organic-chemistry.orgnih.gov Additionally, some MCRs have been developed to proceed under neat conditions, catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN), which minimizes solvent use entirely. rsc.org Basic ionic liquids have also been synthesized and used as both green solvents and catalysts for the Friedländer reaction to produce 1,8-naphthyridine derivatives. nih.gov

| Approach | Reactants | Catalyst/Solvent | Key Advantage | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Friedländer Reaction | 2-Aminonicotinaldehyde, Active Methylene Carbonyls | Water | Eliminates organic solvents | High | rsc.org |

| Ionic Liquid Catalysis in Water | 2-Aminonicotinaldehyde, Active Methylene Carbonyls | Choline Hydroxide / Water | Biocompatible, metal-free catalyst; gram-scale | Excellent | nih.govacs.org |

| Reusable Lewis Acid Catalysis | 2-Aminopyridines, Aldehydes, Malononitrile | PBBS (Polymeric N-bromosulfonamide) | Catalyst is stable and reusable | Good-High | organic-chemistry.org |

| Catalyst-Free Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Ethanol | Avoids catalyst, benign solvent | High | rsc.org |

| Reusable Nanoparticle Catalysis | Benzaldehydes, Malononitrile, Phenol, Acetylenic Esters | SiO₂/Fe₃O₄ / Water | Reusable magnetic catalyst, aqueous medium | High | nih.gov |

Stereoselective and Regioselective Considerations in Synthesis

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules, ensuring the formation of the desired isomer. In the synthesis of 1,8-naphthyridines, regioselectivity is often a key challenge, particularly in reactions like the Friedländer synthesis where unsymmetrical carbonyl compounds can potentially lead to different constitutional isomers.

The choice of catalyst and reaction conditions can play a pivotal role in directing the regiochemical outcome. For example, the use of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) as a catalyst for the reaction of unmodified methyl ketones with o-aminoaromatic aldehydes has been shown to be highly regioselective. organic-chemistry.org The selectivity is enhanced by the slow addition of the methyl ketone to the reaction mixture. organic-chemistry.org Similarly, certain catalyst-free, three-component domino reactions for synthesizing functionalized rsc.orgresearchgate.netnaphthyridine derivatives have been reported to exhibit high regio- and stereo-selectivities. rsc.org

While the core 1,8-naphthyridine ring is planar and achiral, stereoselectivity becomes important when chiral centers are present in the substituents or when fused, non-aromatic rings are formed. For instance, in the multi-component synthesis of hexahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine derivatives, the formation of new stereocenters can lead to mixtures of diastereomers. researchgate.net The control of this stereochemistry is an advanced challenge that often requires chiral catalysts or auxiliaries, representing a frontier in the synthesis of complex naphthyridine analogues.

Chemical Reactivity and Functional Group Transformations of Ethyl 2 Amino 1,8 Naphthyridine 3 Carboxylate

Hydrolysis of the Ethyl Ester to 1,8-Naphthyridine-3-carboxylic Acid Derivatives

The ethyl ester group of ethyl 2-amino-1,8-naphthyridine-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is a crucial step in the synthesis of many pharmaceutical derivatives, as the carboxylic acid can be further functionalized.

A common method for this hydrolysis involves refluxing the ethyl ester with an aqueous solution of a base, such as sodium hydroxide (B78521), followed by acidification. For instance, 1,8-naphthyridine-3-carboxylic acid ethyl esters can be refluxed with a mixture of 10% sodium hydroxide and ethyl alcohol for two hours to yield the corresponding carboxylic acid. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Table 1: Hydrolysis of Ethyl 1,8-Naphthyridine-3-Carboxylate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1,8-naphthyridine-3-carboxylate derivatives | 10% NaOH, EtOH, reflux, 2h | 1,8-Naphthyridine-3-carboxylic acid derivatives | nih.gov |

Derivatization and Functionalization of the C-2 Amino Group

The C-2 amino group of this compound is a key site for a variety of functionalization reactions, enabling the synthesis of diverse derivatives with modified biological activities.

Acylation and Amidation Reactions

The amino group can undergo acylation with reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). This reaction introduces an acetyl group onto the nitrogen atom, forming an amide linkage. The general procedure involves dissolving the amine in pyridine, followed by the addition of acetic anhydride. nih.gov This transformation is useful for protecting the amino group or for synthesizing N-acylated derivatives with specific biological properties.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 2-amino-1,8-naphthyridine derivatives readily condenses with aldehydes and ketones to form Schiff bases or imines. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijiet.com For example, 2-aminothiophene-3-carboxylate derivatives, which are structurally analogous, react with salicylaldehyde (B1680747) in refluxing ethanol (B145695) with a few drops of concentrated sulfuric acid to yield the corresponding Schiff bases. asianpubs.org Similarly, Schiff bases of 1,8-naphthyridines have been synthesized from 2-amino nicotinaldehyde, a precursor to the naphthyridine ring system. ispub.com The formation of the C=N double bond in the Schiff base extends the conjugation of the aromatic system and provides a new site for further chemical modifications.

Table 2: Synthesis of Schiff Bases from Amino-Heterocyclic Carboxylates

| Amine Reactant | Carbonyl Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate derivatives | Salicylaldehyde | H2SO4 (cat.), ethanol, reflux, 3-4h | Ethyl 2-(salicylideneamino)thiophene-3-carboxylate derivatives | asianpubs.org |

Nucleophilic Substitutions and Condensation Reactions

The amino group at the C-2 position can act as a nucleophile in various substitution and condensation reactions. For instance, it can react with electrophilic reagents, leading to the formation of new carbon-nitrogen bonds. While specific examples of nucleophilic substitution directly on the amino group of this compound are not extensively detailed in the provided search results, the general reactivity of aminopyridines suggests that such reactions are feasible.

Reactions Involving the Carboxylate Moiety

The ethyl carboxylate group at the C-3 position is another key functional handle for the derivatization of this compound.

Formation of Hydrazides and Carboxamides

The ethyl ester can be converted into the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. For example, ethyl 1,8-napthyridin-2-one-3-carboxylate reacts with hydrazine hydrate to furnish the corresponding carboxylic acid hydrazide. researchgate.net These hydrazides are valuable intermediates for the synthesis of various heterocyclic systems and can also be converted into Schiff bases by reaction with aldehydes. researchgate.net

Furthermore, the ethyl ester can be converted to a variety of carboxamides. This is often achieved in a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine. The coupling of the carboxylic acid with an amine can be achieved by heating them together in a sealed tube. nih.gov Alternatively, activating agents can be used to facilitate the amide bond formation. google.com

Table 3: Synthesis of Carboxamides from 1,8-Naphthyridine-3-carboxylic Acids

| Carboxylic Acid | Amine | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid derivatives | Various amines (e.g., 2-aminopyridine (B139424), 2-chloroaniline) | Heat in a sealed tube at 120°C for 24h | 1,8-Naphthyridine-3-carboxamide derivatives | nih.gov |

Reactions with Carbon Disulfide and Related Reagents

The reaction of this compound with carbon disulfide typically proceeds in the presence of a base, such as potassium hydroxide or sodium hydride, in a suitable solvent like ethanol or dimethylformamide (DMF). The initial step involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbon of carbon disulfide. This is followed by intramolecular cyclization, leading to the formation of a thione derivative.

While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from analogous transformations of related 1,8-naphthyridine (B1210474) derivatives. For instance, the reaction of 1,8-naphthyridine-3-carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol leads to the formation of an oxadiazole derivative, showcasing the propensity of the naphthyridine scaffold to undergo such cyclization reactions. nih.gov

A plausible reaction pathway for this compound with carbon disulfide is outlined below:

| Reactant | Reagent | Product (Predicted) | Conditions |

| This compound | Carbon Disulfide | Ethyl 2-thioxo-2,3-dihydro- derpharmachemica.comsphinxsai.comthiazolo[4,5-b] derpharmachemica.comresearchgate.netnaphthyridine-3-carboxylate | Base (e.g., KOH, NaH), Solvent (e.g., EtOH, DMF) |

This reaction highlights the nucleophilic character of the 2-amino group and provides a route to fused thiazolo-naphthyridine systems, which are of interest for their potential biological activities.

Electrophilic and Nucleophilic Substitutions on the 1,8-Naphthyridine Ring System

The 1,8-naphthyridine ring is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the activating amino group at C-2 and the deactivating carboxylate group at C-3 further modulates the regioselectivity of these reactions.

Studies on the bromination of 1,8-naphthyridine 1-oxides have shown that substitution occurs at the C-5 and C-7 positions. acs.org For this compound, the amino group is a powerful activating group, and halogenation is anticipated to occur at the positions ortho and para to it, if the ring's electronics allow. Given the structure, the C-4 and C-5 positions are the most likely sites for electrophilic attack.

| Reagent | Predicted Site of Substitution | Product |

| Bromine (Br₂) | C-4 or C-5 | Ethyl 2-amino-4-bromo-1,8-naphthyridine-3-carboxylate or Ethyl 2-amino-5-bromo-1,8-naphthyridine-3-carboxylate |

| N-Chlorosuccinimide (NCS) | C-4 or C-5 | Ethyl 2-amino-4-chloro-1,8-naphthyridine-3-carboxylate or Ethyl 2-amino-5-chloro-1,8-naphthyridine-3-carboxylate |

It is important to note that the reaction conditions would need to be carefully controlled to achieve selective halogenation and to avoid side reactions.

The 1,8-naphthyridine ring system contains two nitrogen atoms, both of which are potential sites for N-oxidation. The N-1 and N-8 positions can be oxidized using reagents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxides are valuable intermediates for further functionalization of the naphthyridine ring.

For this compound, the N-1 and N-8 atoms are potential sites for oxidation. The electronic effects of the substituents will influence the relative reactivity of these nitrogen atoms. The N-1 nitrogen is adjacent to the electron-donating amino group, which may increase its electron density and favor oxidation. Conversely, the N-8 nitrogen is part of a pyridine ring that is less substituted.

The formation of N-oxides can facilitate subsequent nucleophilic substitution reactions, particularly at the positions alpha and gamma to the N-oxide function. This enhanced reactivity is a common strategy in heterocyclic chemistry to introduce substituents that are otherwise difficult to incorporate.

Ring Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of various fused heterocyclic systems due to the presence of the ortho-amino-ester functionality. These reactions typically involve the transformation of the ester group into a more reactive intermediate, followed by cyclization with a suitable reagent.

The synthesis of pyrazolo[3,4-b] derpharmachemica.comresearchgate.netnaphthyridines from this compound generally proceeds through a two-step sequence. The first step involves the conversion of the ethyl ester to the corresponding hydrazide by reaction with hydrazine hydrate. The resulting 2-amino-1,8-naphthyridine-3-carbohydrazide (B14603442) can then be cyclized with various reagents to form the pyrazole (B372694) ring.

For instance, reaction of the hydrazide with a β-ketoester or a 1,3-dicarbonyl compound in the presence of an acid catalyst would lead to the formation of the fused pyrazolone (B3327878) ring. While direct synthesis from the amino ester is less common, the hydrazide intermediate is a versatile precursor.

| Starting Material | Reagent(s) | Intermediate | Cyclizing Agent | Final Product |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Amino-1,8-naphthyridine-3-carbohydrazide | β-Ketoester | A pyrazolo[3,4-b] derpharmachemica.comresearchgate.netnaphthyridin-3-one derivative |

This synthetic strategy provides access to a class of compounds with potential applications in medicinal chemistry.

Azetidinone Derivatives: The formation of an azetidinone (β-lactam) ring fused to the 1,8-naphthyridine system is a multi-step process. A common approach involves the initial conversion of the 2-amino group into an imine (Schiff base) by reaction with an appropriate aldehyde. Subsequent [2+2] cycloaddition of the imine with a ketene, typically generated in situ from an acyl chloride and a tertiary amine, would yield the azetidinone ring. derpharmachemica.comsphinxsai.comamrita.eduderpharmachemica.com

A plausible synthetic route is as follows:

Imine Formation: Reaction of this compound with a substituted aldehyde (R-CHO) in the presence of an acid catalyst.

Azetidinone Formation: Cycloaddition of the resulting imine with chloroacetyl chloride in the presence of a base like triethylamine.

This would lead to the formation of a novel azetidino[1,2-a] derpharmachemica.comresearchgate.netnaphthyridine derivative.

Triazole Derivatives: The synthesis of a triazole ring fused to the 1,8-naphthyridine core can be achieved through several routes. One common method involves the diazotization of the 2-amino group to form a diazonium salt, which can then be converted to an azide (B81097). The azide can then undergo a [3+2] cycloaddition reaction with an alkyne or a compound containing an active methylene (B1212753) group to form the triazole ring.

Spectroscopic and Structural Elucidation of Ethyl 2 Amino 1,8 Naphthyridine 3 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of Ethyl 2-amino-1,8-naphthyridine-3-carboxylate provides precise information about the number, environment, and connectivity of protons. The spectrum is characterized by signals from the aromatic protons of the naphthyridine ring, the protons of the ethyl group, and the protons of the amino group.

The protons of the ethyl ester group typically appear as a triplet and a quartet. The methyl (CH₃) protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (CH₂) protons will appear as a quartet, coupling with the methyl protons.

The protons on the naphthyridine ring will appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are determined by their position on the ring and their coupling with neighboring protons. The amino (NH₂) protons usually appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | ~8.5 | s | - | 1H |

| H5 | ~8.9 | dd | ~8.4, 1.8 | 1H |

| H6 | ~7.5 | dd | ~8.4, 4.2 | 1H |

| H7 | ~8.2 | dd | ~4.2, 1.8 | 1H |

| -NH₂ | ~7.2 (broad) | s | - | 2H |

| -O-CH₂-CH₃ | ~4.4 | q | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.4 | t | ~7.1 | 3H |

Note: The presented data is a representative spectrum based on closely related 1,8-naphthyridine (B1210474) structures. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon (C=O) of the ester group is typically found at the most downfield position. The carbons of the aromatic naphthyridine ring resonate in the range of approximately 110-160 ppm. The carbons of the ethyl group appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| C2 | ~161.0 |

| C3 | ~108.0 |

| C4 | ~150.0 |

| C4a | ~118.0 |

| C5 | ~137.0 |

| C6 | ~121.0 |

| C7 | ~153.0 |

| C8a | ~155.0 |

| -O-CH₂-CH₃ | ~61.0 |

| -O-CH₂-CH₃ | ~14.5 |

Note: The presented data is a representative spectrum based on closely related 1,8-naphthyridine structures and established chemical shift ranges for functional groups. oregonstate.edu Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would confirm the connectivity of the protons on the naphthyridine ring, for instance, showing a cross-peak between H5 and H6, and between H6 and H7. It would also clearly show the correlation between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at the H4 position would show a cross-peak with the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the ethyl group's methylene (-CH₂-) would show a correlation to the carbonyl carbon (C=O) of the ester. The H4 proton would show correlations to C2, C4a, and C5, confirming the ring structure.

The choice of deuterated solvent can significantly influence the chemical shifts in an NMR spectrum, especially for protons involved in hydrogen bonding. researchgate.netresearchgate.net For this compound, the chemical shift of the amino (NH₂) protons is particularly sensitive to the solvent.

In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the NH₂ protons will have a chemical shift that is less affected by the solvent. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the NH₂ protons will engage in hydrogen bonding with the solvent molecules. pitt.edu This interaction deshields the protons, causing their signal to shift downfield to a higher ppm value. The signals of the aromatic protons can also experience slight shifts due to changes in the solvent's aromaticity and polarity. The residual water peak in the solvent is also temperature-dependent. pitt.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The C-H stretching vibrations of the aromatic naphthyridine ring are observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the aliphatic ethyl group appears just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the ethyl ester gives rise to a strong, sharp absorption band in the range of 1700-1725 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring are found in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will show a strong absorption band typically in the 1100-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Ester (C=O) | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

Note: The data presented is based on typical IR absorption frequencies for the respective functional groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₁N₃O₂), the molecular weight is 217.22 g/mol . appchemical.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 217. The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal molecular mass, according to the nitrogen rule.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion with an m/z of 172 (M - 45). This is a common fragmentation pattern for ethyl esters. libretexts.org

Loss of an ethyl radical (-•CH₂CH₃): This would lead to a fragment with an m/z of 188 (M - 29).

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This would produce a fragment ion at m/z 189 (M - 28).

Cleavage of the ester group: Fragmentation can lead to ions corresponding to the naphthyridine core.

Predicted mass spectrometry data for various adducts confirms the molecular mass. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 218.09241 |

| [M+Na]⁺ | 240.07435 |

| [M-H]⁻ | 216.07785 |

| [M]⁺• | 217.08458 |

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₁N₃O₂, the theoretical monoisotopic mass is 217.08513 Da. uni.lu HRMS analysis can confirm this exact mass, typically within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

In addition to the molecular ion ([M]⁺), HRMS often detects various adducts, especially when using soft ionization techniques like electrospray ionization (ESI). Predicted m/z values for common adducts of this compound are essential for interpreting the resulting spectrum correctly.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.09241 |

| [M+Na]⁺ | 240.07435 |

| [M+K]⁺ | 256.04829 |

| [M+NH₄]⁺ | 235.11895 |

| [M-H]⁻ | 216.07785 |

| [M+HCOO]⁻ | 262.08333 |

This interactive table provides the theoretically calculated mass-to-charge ratios for common adducts, which are crucial for the identification of the target compound in an HRMS spectrum.

Fragmentation Patterns and Structural Information from MS/MS

Key predictable fragmentation pathways would likely include:

Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters via a McLafferty rearrangement, resulting in a loss of 28 Da.

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond, leading to a loss of 45 Da.

Loss of carbon monoxide (CO): Following the loss of the ethoxy group, the resulting acylium ion can lose CO, a further loss of 28 Da.

Cleavage of the naphthyridine ring: The bicyclic aromatic system is relatively stable, but fragmentation can occur under higher energy conditions, leading to characteristic losses of small molecules like HCN. libretexts.orgmdpi.com

The fragmentation of the ethyl ester group is a well-established process that provides clear diagnostic peaks. libretexts.org The stability of the aromatic 1,8-naphthyridine ring means that fragmentations involving the substituents are often favored.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique used to determine the mass percentage of each element within a pure compound. nih.gov This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C₁₁H₁₁N₃O₂), a successful synthesis and purification would yield experimental values in close agreement with the theoretical composition, typically within a ±0.4% tolerance, thus validating the empirical formula.

**Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₁N₃O₂) **

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 60.82% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.11% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.35% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.73% |

| Total | | | 217.228 | 100.00% |

This interactive table outlines the expected weight percentages for each element in the target molecule, serving as a benchmark for experimental validation.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of a molecule. Although a crystal structure for the title compound itself is not publicly available, a detailed analysis of a closely related derivative, Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate , offers significant insights into the likely structural features. nih.govresearchgate.netnih.gov

In the crystal structure of the derivative, the 1,8-naphthyridine ring system is nearly planar, with a very small dihedral angle of 1.47(6)° between its two fused pyridine (B92270) rings. nih.govnih.gov This planarity is characteristic of the aromatic nature of the naphthyridine core. It is highly probable that the naphthyridine core in this compound would adopt a similar planar conformation. The ethyl carboxylate group, being a substituent, would have rotational freedom, but its preferred conformation would be influenced by steric effects and intermolecular interactions within the crystal lattice.

Intermolecular interactions are the primary forces governing how molecules arrange themselves in a crystal. In the analyzed derivative, a network of hydrogen bonds plays a crucial role. The structure reveals intermolecular N—H···O and O—H···N hydrogen bonds. nih.govresearchgate.net The amino group (N-H) on the naphthyridine ring acts as a hydrogen bond donor to oxygen atoms, while the ring nitrogen atoms can act as acceptors.

For this compound, the primary amino group (-NH₂) and the ester carbonyl group (C=O) would be key participants in hydrogen bonding. The amino group provides two donor sites (N-H), and the carbonyl oxygen is a strong acceptor. The nitrogen atoms within the naphthyridine ring can also act as hydrogen bond acceptors. These interactions are fundamental to the formation of a stable, ordered crystal lattice. While not explicitly detailed in the derivative study, π-stacking interactions between the planar naphthyridine rings are also a common feature in the crystal packing of such aromatic systems.

The combination of hydrogen bonds and other intermolecular forces leads to the formation of a specific supramolecular assembly. In the case of the derivative, Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate, the N—H···O, O—H···N, and C—H···O hydrogen bonds link the molecules and water molecules into two-dimensional sheets that lie parallel to the ac-plane of the crystal. nih.govnih.gov

This layered assembly is a common packing motif for planar molecules capable of forming directional hydrogen bonds. It is therefore plausible that this compound would also self-assemble into extended networks, likely sheets or chains, driven by hydrogen bonding between the amino groups and the carboxylate functions of neighboring molecules. The specific packing arrangement would determine the macroscopic properties of the crystal, such as its shape, density, and melting point.

Computational and Theoretical Investigations of Ethyl 2 Amino 1,8 Naphthyridine 3 Carboxylate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of pharmaceutical interest. researchgate.net DFT calculations allow for the detailed examination of the electronic structure and the prediction of various molecular properties, providing a theoretical framework to understand the behavior of Ethyl 2-amino-1,8-naphthyridine-3-carboxylate.

Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly using DFT methods like B3LYP, are instrumental in characterizing the electronic landscape of 1,8-naphthyridine (B1210474) derivatives. researchgate.net The distribution of electrons within the molecule, the nature of its molecular orbitals, and the partial charges on each atom are fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. For substituted 1,8-naphthyridines, the HOMO is typically localized over the electron-rich aromatic core and the amino substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the pyridine (B92270) ring and the electron-withdrawing carboxylate group, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

The calculated molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution. In this compound, the nitrogen atoms of the naphthyridine core and the oxygen atoms of the carboxylate group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and coordination to metal ions. The amino group's hydrogen atoms would, in turn, represent regions of positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds and to interpret experimental spectra. DFT calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Theoretical calculations of spectroscopic properties have been shown to be in good agreement with experimental data for related 1,8-naphthyridine structures. ias.ac.innih.gov For instance, the calculated IR spectrum would be expected to show characteristic vibrational frequencies for the N-H stretching of the amino group, the C=O stretching of the ester, and the various C-H and C=N/C=C stretching and bending modes of the aromatic core. nih.govnih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of signals. nih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not always accounted for in the gas-phase theoretical models.

Below is a hypothetical table illustrating the kind of comparison that is made between experimental and DFT-calculated spectroscopic data for a related 1,8-naphthyridine derivative.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (ppm) | ||

| Aromatic CH | 7.0 - 8.5 | 7.1 - 8.6 |

| NH₂ | 5.5 | 5.4 |

| OCH₂ | 4.3 | 4.2 |

| CH₃ | 1.4 | 1.3 |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450, 3350 | 3455, 3358 |

| C=O Stretch | 1680 | 1685 |

| C=N/C=C Stretch | 1620 - 1450 | 1615 - 1455 |

Reaction Mechanism Elucidation through Computational Modeling

Understanding the precise pathway a reaction follows is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. Computational modeling provides a virtual window into the energetic landscape of a reaction, allowing for the study of transient species like transition states that are often difficult or impossible to observe experimentally.

Transition State Analysis for Key Synthetic Pathways

A primary method for synthesizing the 1,8-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govorganic-chemistry.org For the synthesis of this compound, a likely pathway involves the reaction of 2,6-diaminopyridine (B39239) with an appropriate three-carbon carbonyl compound.

Computational studies, using DFT, can map out the entire reaction pathway for such a synthesis. nih.gov This involves locating the structures and energies of the reactants, products, any intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction step, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For the Friedländer synthesis, calculations can delineate the energetics of the initial condensation, subsequent cyclization, and final dehydration steps, providing a detailed molecular-level understanding of the process. nih.govacs.org

Understanding Regioselectivity and Stereoselectivity through Energy Landscapes

Many chemical reactions can potentially yield more than one product. When one product is formed preferentially over others, the reaction is said to be regioselective or stereoselective. Computational modeling is exceptionally powerful in explaining and predicting these selectivities. nih.gov

In the synthesis of substituted 1,8-naphthyridines, issues of regioselectivity can arise when using unsymmetrical reactants. For example, the reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone could potentially lead to two different constitutional isomers. acs.org By calculating the energy profiles for the pathways leading to each possible product, the regioselectivity can be predicted. The pathway with the lower activation energy barrier will be kinetically favored, and the corresponding product will be the major one. These calculations involve a careful analysis of the transition state structures to understand the steric and electronic factors that favor one orientation of the reactants over another. This predictive capability is invaluable for designing synthetic strategies that efficiently lead to the desired target molecule with minimal formation of unwanted byproducts. nih.govacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and interaction patterns of molecules like this compound. While specific molecular dynamics studies on this exact ester are not extensively documented in the literature, research on the core 2-amino-1,8-naphthyridine structure and its derivatives provides a solid foundation for understanding its probable behavior.

For instance, molecular dynamics simulations have been successfully employed to investigate the stability and intermolecular interactions of various 1,8-naphthyridine derivatives complexed with biological targets. rsc.orgnih.gov These studies typically involve simulating the molecule's movement over time to understand how it interacts with its environment, revealing stable conformations and binding modes. nih.govresearchgate.net

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the ethyl carboxylate group to the rigid 1,8-naphthyridine core. The naphthyridine ring system itself is largely planar, but the substituent groups introduce degrees of freedom.

| Computational Method | Application in 1,8-Naphthyridine Research | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Investigating the stability of ligand-receptor complexes. rsc.orgnih.gov | Confirmation of stable binding modes and intermolecular interactions over time. |

| Conformational Search | Estimating the degree of stacking between chromophores in dimers. nih.gov | Identification of preferred (e.g., unstacked) conformations in solution. |

| Density Functional Theory (DFT) | Molecular structure optimization and calculation of electronic properties (HOMO/LUMO). nih.gov | Prediction of reactivity, optical properties, and charge transfer models. |

| Molecular Docking | Predicting binding modes and affinities to biological targets like receptors and enzymes. nih.govrsc.org | Understanding structure-activity relationships and guiding the design of potent derivatives. |

The potential for intermolecular interactions is a key feature of this compound, governing its behavior in both biological and materials science contexts. The molecule possesses several functional groups capable of forming hydrogen bonds: the amino group (donor), the ring nitrogens (acceptors), and the carbonyl oxygen of the ester (acceptor).

Theoretical studies on the 2-amino-1,8-naphthyridine scaffold have highlighted its unique hydrogen bonding capabilities. nih.gov At a near-neutral pH, the N1 ring nitrogen is often protonated, creating a donor-donor-acceptor (D-D-A) hydrogen bonding alignment. nih.gov This specific pattern is complementary to the acceptor-acceptor-donor (A-A-D) pattern of guanine (B1146940) mimics like cytosine, enabling strong and specific binding to nucleic acids. nih.govnih.gov Thermodynamic studies of this interaction confirm it is an enthalpy-driven process, underscoring the importance of these strong intermolecular bonds. nih.gov In crystal structures of related compounds, N-H···O hydrogen bonds are also observed, which help to stabilize the molecular configuration. mdpi.com

| Functional Group | Interaction Type | Potential Partner | Significance |

|---|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Carbonyls, N-heterocycles, water | Crucial for molecular recognition and crystal packing. nih.govmdpi.com |

| Ring Nitrogens (N1, N8) | Hydrogen Bond Acceptor (or Donor if protonated) | -OH, -NH groups, water | Key to binding biological targets like DNA/RNA. nih.govnih.gov |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | -OH, -NH groups, water | Contributes to solvation and interactions with protein active sites. |

| Naphthyridine Rings | π-π Stacking | Aromatic rings (e.g., in DNA bases, protein residues) | Stabilizes binding in planar systems. mdpi.com |

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods are widely used to predict the chemical properties and reactivity of 1,8-naphthyridine derivatives, providing valuable information before undertaking laboratory synthesis. rsc.orgorientjchem.org These computational studies can forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), potential biological activities, and electronic characteristics. rsc.orgrsc.orgorientjchem.org

For derivatives of 1,8-naphthyridine-3-carboxylic acid, in silico ADME predictions have been used to evaluate their potential as drug candidates. rsc.orgorientjchem.org Furthermore, molecular docking studies are frequently performed to understand how these molecules might bind to the active sites of receptors or enzymes, helping to explain their biological activity and guide the design of new, more potent analogues. nih.govrsc.org

Density Functional Theory (DFT) is another key computational tool used to investigate the electronic structure of this class of compounds. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. nih.govmdpi.com A small HOMO-LUMO energy gap generally indicates a molecule that is more reactive and polarizable. These calculations also help in understanding the optical and electronic properties of the molecules, which is relevant for applications in materials science. nih.gov

Advanced Synthetic Utility and Diverse Applications of 1,8 Naphthyridine Scaffolds in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique arrangement of functional groups on the Ethyl 2-amino-1,8-naphthyridine-3-carboxylate scaffold allows for its elaboration into a wide array of more complex molecular structures. The amino and ester groups provide convenient handles for subsequent chemical transformations, while the naphthyridine ring itself can participate in various reactions.

Precursors for Advanced Heterocyclic Architectures

This compound is a key intermediate for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The vicinal amino and ester functionalities are perfectly positioned to undergo cyclization reactions with appropriate reagents to form new rings fused to the naphthyridine core.

A common strategy involves the conversion of the ethyl ester to a more reactive intermediate, such as a carbohydrazide. This is typically achieved by reacting the parent ester with hydrazine (B178648) hydrate (B1144303). The resulting 2-amino-1,8-naphthyridine-3-carbohydrazide (B14603442) is a versatile synthon that can be cyclized with various electrophiles to generate fused triazole or pyrazole (B372694) rings. For instance, treatment with appropriate reagents can lead to the formation of triazolo[4,3-a] acs.orgnih.govnaphthyridines and pyrazolo[3,4-b] acs.orgnih.govnaphthyridines, classes of compounds investigated for their biological activities. acs.orgresearchgate.net

The general synthetic pathway for these transformations is outlined below:

Table 1: Synthesis of Fused Heterocyclic Systems| Starting Material | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| This compound | 1. Hydrazine Hydrate2. Aryl Aldehyde, then Oxidizing Agent | acs.orgnih.govrsc.orgTriazolo[4,3-a] acs.orgnih.govnaphthyridine | researchgate.net |

| 2-amino-1,8-naphthyridine-3-carbonitrile | Cyclic Ketones, ZnCl₂, Microwave | Pyrazolo[3,4-b] acs.orgnih.govnaphthyridin-5-amine | acs.org |

| 2-amino-1,8-naphthyridine-3-carbohydrazide | Various electrophiles | Fused Pyrazoles, Oxadiazoles, etc. | researchgate.net |

These reactions significantly expand the chemical space accessible from the initial naphthyridine building block, providing access to novel molecular architectures with potentially unique properties.

Scaffolds for Chemical Library Generation and Diversification

In the field of drug discovery, the generation of chemical libraries containing a common core structure (scaffold) with diverse substituents is a crucial strategy for identifying new therapeutic agents. The 1,8-naphthyridine-3-carboxylate framework is an excellent scaffold for this purpose due to the ease with which its functional groups can be modified.

Researchers have utilized derivatives of this scaffold to create libraries of compounds for structure-activity relationship (SAR) studies. acs.orgnih.gov The primary points of diversification are the amino group at the 2-position and the carboxylate group at the 3-position. The carboxylate is often converted to a carboxamide by reaction with a diverse panel of amines. This reaction is straightforward and allows for the introduction of a wide variety of substituents, enabling a systematic exploration of how different chemical groups affect biological activity. For example, libraries of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and screened for potential anti-Parkinson's, antibacterial, and anticancer activities. nih.govorganic-chemistry.org

Table 2: Examples of Diversification on the 1,8-Naphthyridine (B1210474) Scaffold

| Position of Modification | Reaction Type | Example of Introduced Group | Targeted Activity | Reference |

|---|---|---|---|---|

| C3-Carboxylate | Amidation | Substituted anilines, piperazines | Antihistaminic | nih.gov |

| C3-Carboxylate | Amidation | Secondary amines (e.g., pyrrolidine) | Anti-Parkinson's | nih.gov |

| C2-Amine | Substitution | N-phenylacetamide moieties | Anti-mycobacterial | nih.gov |

These SAR studies are essential for optimizing the potency and selectivity of drug candidates, highlighting the foundational role of the 1,8-naphthyridine scaffold in medicinal chemistry research. acs.org

Application in Functional Material Chemistry

The 1,8-naphthyridine unit possesses unique electronic and coordination properties that make it an attractive component for functional materials. The two nitrogen atoms form a bidentate chelation site ideal for coordinating with metal ions, a property that has been exploited in the development of sensors and responsive materials.

Development of Macrocyclic Compounds for Cation Selectivity

Macrocycles containing 1,8-naphthyridine units have been designed as receptors for the selective binding of cations. nih.gov The pre-organized arrangement of the nitrogen lone pairs within the naphthyridine ring creates a binding pocket that can show selectivity for specific metal ions based on size, charge, and coordination geometry. By incorporating the 1,8-naphthyridine scaffold into larger macrocyclic structures, chemists can create sophisticated hosts that encapsulate guest ions. The binding event can often be detected through changes in fluorescence or NMR spectra, forming the basis for a chemical sensor. Studies have shown that such macrocycles can promote the formation of fibrillar structures upon binding with alkali cations, demonstrating that the recognition event within the macrocycle can influence its external supramolecular assembly. nih.gov

Integration into Polymeric Structures for Electronic or Optoelectronic Applications

The electron-deficient nature and rigid, planar structure of the 1,8-naphthyridine ring make it a valuable building block for π-conjugated polymers used in organic electronics. researchgate.net When incorporated into a polymer backbone, the naphthyridine unit can influence the material's electronic properties, such as its electron affinity and charge transport characteristics.

Researchers have synthesized alternating copolymers containing 1,8-naphthyridine or its dione (B5365651) derivatives (naphthyridinediones) with other aromatic units like fluorene. researchgate.netrsc.org These polymers are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inclusion of the naphthyridine moiety can enhance electron mobility and tune the polymer's absorption and emission spectra. For instance, naphthyridinedione-based conjugated polymers have been developed that exhibit high absorption coefficients and charge mobilities, leading to high-efficiency polymer solar cells. rsc.org These materials are promising for creating flexible and cost-effective electronic devices.

Use in Probing Fundamental Chemical Recognition and Self-Assembly Processes

The specific arrangement of hydrogen bond donors and acceptors in 2-amino-1,8-naphthyridine derivatives makes them excellent models for studying molecular recognition and self-assembly. The amino group provides hydrogen bond donors, while the ring nitrogens act as acceptors.

This predictable hydrogen-bonding pattern allows the molecule to recognize and bind to complementary structures. A significant area of research has been the use of dimeric 2-amino-1,8-naphthyridine molecules to target specific sequences in DNA and RNA. nih.gov For example, at near-neutral pH, the ring nitrogen can become protonated, creating a donor-donor-acceptor (DDA) hydrogen-bonding surface that is complementary to the acceptor-acceptor-donor (AAD) surface of cytosine. nih.gov

By connecting two 2-amino-1,8-naphthyridine units with a flexible linker, molecules have been created that can selectively bind to mismatched base pairs or specific motifs like C/CC internal loops in double-stranded DNA with high affinity. nih.gov This binding often involves the two naphthyridine units stacking against each other and forming specific hydrogen bonds with the cytosine bases in the loop. These studies provide fundamental insights into the forces that govern molecular recognition in biological systems and offer a pathway to designing small molecules that can target specific nucleic acid structures for therapeutic or diagnostic purposes.

Derivatization for Chemo-Sensors and Probes

The unique photophysical properties and inherent coordination capabilities of the 1,8-naphthyridine scaffold make it an exceptional platform for the design and synthesis of chemo-sensors and fluorescent probes. The strategic placement of amino and carboxylate functional groups, as seen in this compound, provides convenient handles for derivatization, allowing for the introduction of specific recognition moieties and the fine-tuning of the sensor's photophysical response. These derivatives have shown significant promise in the selective detection of various metal ions, anions, and biologically relevant molecules.

The core principle behind the function of these chemo-sensors often involves a signaling mechanism such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). Upon interaction of the analyte with the receptor unit of the sensor, these processes can be modulated, leading to a discernible change in the fluorescence output, such as enhancement ("turn-on") or quenching ("turn-off") of the signal.

A common and effective strategy for developing 1,8-naphthyridine-based chemo-sensors involves the transformation of the ester group at the 3-position into a hydrazide. This is typically achieved by reacting this compound with hydrazine hydrate. The resulting 2-amino-1,8-naphthyridine-3-carbohydrazide serves as a versatile intermediate. The hydrazide moiety can then be condensed with various aldehydes or ketones to form Schiff base derivatives. The imine nitrogen and the adjacent amide group of the hydrazone, in conjunction with the nitrogen atoms of the naphthyridine ring, create a well-defined coordination pocket for metal ions.

One notable example is the development of a fluorescent probe for the selective detection of Al³⁺ ions. A novel Schiff base, 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazone (HL), was designed and synthesized for this purpose. In this case, while not a direct derivative of the title compound, the underlying principle of utilizing a 1,8-naphthyridine-hydrazone scaffold is clearly demonstrated. Upon the addition of Al³⁺, the fluorescence intensity of the probe at 414 nm showed a significant enhancement. This "turn-on" response is attributed to the inhibition of the PET process upon complexation with the metal ion. The sensor exhibited high selectivity for Al³⁺ over other common metal ions.

The following table summarizes the key performance indicators of this Al³⁺ probe:

| Property | Value |

| Analyte | Al³⁺ |

| Emission Maximum (λem) | 414 nm |

| Sensing Mechanism | Inhibition of PET |

| Binding Stoichiometry (L:M) | 1:1 |

| Binding Constant (Ka) | 5.64 × 10⁴ M⁻¹ |

| Limit of Detection (LOD) | 0.13 μM |

| Reversibility | Reversible with EDTA |

Another derivatization strategy involves the modification of the 2-amino group. While direct acylation or sulfonylation can be employed, a more common approach for creating ion-selective probes is the formation of Schiff bases by reacting the amino group with a suitable aldehyde. This introduces an imine nitrogen that can act as a coordination site.

Furthermore, the carboxylate group itself, or the corresponding carboxylic acid obtained via hydrolysis of the ethyl ester, can be converted into amides by coupling with various amines. This amide bond formation allows for the introduction of a wide range of functionalities, including other fluorophores for ratiometric sensing or specific ionophores for enhanced selectivity. For instance, coupling with an amine that contains a boronic acid group can lead to sensors for saccharides.

Research into the derivatization of this compound and related compounds continues to yield novel chemo-sensors with improved sensitivity, selectivity, and applicability in diverse fields, from environmental monitoring to biomedical diagnostics. The inherent fluorescence of the 1,8-naphthyridine core, combined with the synthetic versatility of its functional groups, ensures its continued importance in the development of advanced chemical probes.

Future Research Directions and Synthetic Challenges in Ethyl 2 Amino 1,8 Naphthyridine 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of Ethyl 2-amino-1,8-naphthyridine-3-carboxylate and its derivatives, moving beyond traditional, often harsh, reaction conditions is a key objective.

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering mild and environmentally benign alternatives to conventional methods. beilstein-journals.orgbeilstein-journals.orgnih.gov These techniques facilitate single-electron transfer (SET) processes, enabling novel bond formations and transformations that are often challenging to achieve through traditional thermal reactions. sigmaaldrich.comprinceton.edu

Future research in the synthesis of this compound could focus on:

Photoredox-mediated C-H functionalization: Directly functionalizing the naphthyridine core or its precursors through light-driven C-H activation would provide a more atom-economical approach to novel derivatives.

Electrochemical cyclization strategies: Developing electrochemical methods for the key ring-forming reactions in the synthesis of the 1,8-naphthyridine (B1210474) scaffold could reduce the reliance on chemical oxidants and reductants, thereby minimizing waste. rsc.orgnih.gov

Dual catalytic systems: Combining photoredox catalysis with other catalytic modes, such as transition metal catalysis, could enable unprecedented transformations and provide access to a wider range of functionalized naphthyridines.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. sigmaaldrich.comprinceton.edu | Development of novel photocatalysts for specific bond formations, application in late-stage functionalization. |

| Electrochemistry | Avoidance of stoichiometric reagents, precise control over redox potential, scalability. beilstein-journals.orgbeilstein-journals.orgnih.gov | Design of electrochemical cells for efficient heterocycle synthesis, investigation of novel electrode materials. |